Tryptophan, N-acetyl-5-methoxy-

Übersicht

Beschreibung

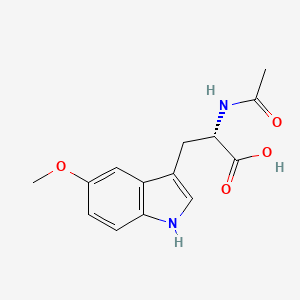

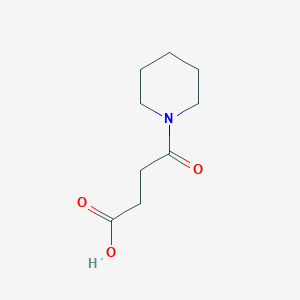

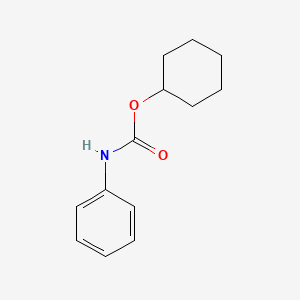

“Tryptophan, N-acetyl-5-methoxy-”, also known as 5-Methoxytryptamine or mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .

Synthesis Analysis

The synthesis of “Tryptophan, N-acetyl-5-methoxy-” involves several enzymes including tryptophan hydroxylase (TPH), hydroxyindole O-methyltransferase (HIOMT), and serotonin N-acetyltransferase (SNAT) . It is synthesized from the essential amino acid tryptophan .

Molecular Structure Analysis

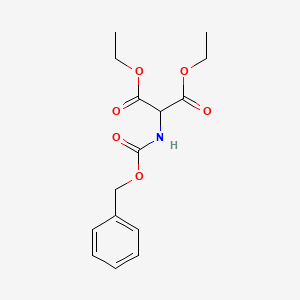

The molecular formula of “Tryptophan, N-acetyl-5-methoxy-” is C14H16N2O4 . Its average mass is 276.288 Da and its monoisotopic mass is 276.110992 Da .

Chemical Reactions Analysis

The chemical reactions involving “Tryptophan, N-acetyl-5-methoxy-” are primarily mediated by enzymes such as TPH, AAAD, SNAT, ASMT, TDC, T5H, and CAMT .

Physical And Chemical Properties Analysis

“Tryptophan, N-acetyl-5-methoxy-” is a small molecular size and high lipophilicity compound . It has the capacity to pass through all biological membranes and is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .

Wissenschaftliche Forschungsanwendungen

1. Antioxidant Efficacy in Therapeutic Antibody Formulations Studies have been conducted to assess the antioxidant efficacy of N-acetyl-5-methoxy-tryptophan (NAT) in therapeutic antibody formulations, particularly for antibodies with oxidation-sensitive tryptophan residues. The research aims to improve the stability and safety of monoclonal antibodies (mAbs) through the use of NAT as an antioxidant .

Functional Characterization in Fruit Species

Comparative genomics and gene ontology analysis have been used to study the functions of genes related to N-acetyl-5-methoxy-tryptamine (melatonin) in fruit species like Prunus avium. This research provides insights into the roles of these genes in fruit development and establishes a foundation for further exploration of melatonin genes .

Serotonin Production in Transgenic Organisms

The compound has been utilized in experiments involving the overexpression of tryptophan decarboxylase (TDC) from rice in transgenic rice, recombinant E. coli, and recombinant yeast. This has led to the production and accumulation of serotonin, confirming its potential application in industrial biotechnology .

Biological and Physiological Processes

Melatonin, synthesized mainly from the metabolism of tryptophan via serotonin, plays a role in many biological and physiological processes. These include reproduction, sleep regulation, antioxidant effects, and maintaining circadian rhythms. Research into these areas continues to expand our understanding of melatonin’s multifunctional nature .

Engineered Microbial Biosynthesis

There has been progress in engineering microbial systems to biosynthesize melatonin from L-tryptophan. By optimizing and introducing specific genes into E. coli, researchers have developed a microbial platform for melatonin production, which could have applications in biofuels and other biotechnological fields .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODSTPSSWJSBC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195755 | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tryptophan, N-acetyl-5-methoxy- | |

CAS RN |

43167-40-4 | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)